molecular formula C9H8ClNO B1590435 8-Chloro-3,4-dihydroquinolin-2(1H)-one CAS No. 83229-23-6

8-Chloro-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1590435
CAS No.: 83229-23-6
M. Wt: 181.62 g/mol
InChI Key: JXNDVVMVKPPSCD-UHFFFAOYSA-N
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Description

8-Chloro-3,4-dihydroquinolin-2(1H)-one (CAS: 83229-23-6) is a chlorinated heterocyclic compound with the molecular formula C₉H₈ClNO and a molecular weight of 181.62 g/mol . It is a derivative of the 3,4-dihydroquinolin-2(1H)-one core, featuring a chlorine substituent at the 8-position. This compound is primarily utilized in research settings for synthesizing biologically active molecules, particularly in central nervous system (CNS) drug discovery and enzyme inhibition studies . It is commercially available as a high-purity (>98%) reagent, with recommended storage at -80°C (6-month stability) or -20°C (1-month stability) .

Properties

IUPAC Name

8-chloro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-3H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNDVVMVKPPSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90518265
Record name 8-Chloro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90518265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83229-23-6
Record name 8-Chloro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90518265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as 8-chloroquinoline or its derivatives.

  • Reduction Reaction: The starting material undergoes a reduction reaction, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Hydrolysis: The reduced product is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding quinoline derivative.

  • Reduction: Further reduction can lead to the formation of other dihydroquinoline derivatives.

  • Substitution: Substitution reactions can introduce different functional groups at the chlorine or other positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Quinoline derivatives.

  • Reduction Products: Other dihydroquinoline derivatives.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

8-Chloro-3,4-dihydroquinolin-2(1H)-one has been investigated for its potential as an anticancer agent. Studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, modifications at the 8-position have been shown to enhance potency against specific targets.

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549 (Lung)5.2Induction of apoptosis
8-Fluoro derivativeHeLa (Cervical)3.6Inhibition of cell proliferation
Unsubstituted analogMCF7 (Breast)10.0Cell cycle arrest

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that the introduction of halogen substituents at the 8-position significantly increased the compound's affinity for certain cancer targets, leading to enhanced anticancer activity in vitro and in vivo .

Neurological Applications

2.1 nNOS Inhibition

Research has indicated that this compound and its analogs can act as selective inhibitors of neuronal nitric oxide synthase (nNOS). This property is particularly relevant in the context of neurodegenerative diseases where nitric oxide plays a critical role.

Table 2: nNOS Inhibition Potency

CompoundnNOS IC50 (nM)eNOS IC50 (nM)Selectivity Ratio
This compound935005.4
Modified derivative453006.7

Case Study : A comparative study highlighted that certain derivatives exhibited up to six-fold improvement in selectivity for nNOS over eNOS, suggesting their potential in treating conditions like stroke and neuroinflammation .

Antimicrobial Properties

Recent studies have explored the antimicrobial efficacy of this compound against various pathogens. The results indicate that it possesses broad-spectrum antibacterial and antifungal activity.

Table 3: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

Case Study : An investigation into its antimicrobial properties revealed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, a common cause of hospital-acquired infections .

Synthetic Applications

In addition to its biological applications, this compound serves as a versatile intermediate in organic synthesis. Its structure allows for further functionalization, making it useful in developing new chemical entities.

Table 4: Synthetic Utility

Reaction TypeProduct Type
Nucleophilic substitutionFunctionalized quinolines
Cyclization reactionsComplex heterocycles
Coupling reactionsBiologically active scaffolds

Mechanism of Action

The mechanism by which 8-Chloro-3,4-dihydroquinolin-2(1H)-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Activities
This compound 8-Cl 181.62 Electron-withdrawing group; enhances stability and receptor binding in CNS applications .
8-Hydroxy-3,4-dihydroquinolin-2(1H)-one 8-OH 163.17 Isolated from Periplaneta americana; hydroxyl group increases polarity and reduces lipophilicity .
8-Methyl-3,4-dihydroquinolin-2(1H)-one 8-Me 161.20 Electron-donating methyl group improves lipophilicity; potential for blood-brain barrier penetration .
6-Nitro-3,4-dihydroquinolin-2(1H)-one 6-NO₂ 192.18 Nitro group enhances reactivity as a synthetic intermediate; used in nitrosative stress studies .

Functional Group Modifications

  • CHNQD-00603: A 4-phenyl-3,4-dihydroquinolin-2(1H)-one derivative with 3-methoxy and 4-hydroxyl groups. Demonstrates potent osteogenic differentiation activity in bone marrow stromal cells (BMSCs), highlighting the importance of polar substituents for bone regeneration .
  • DQN1-13 Series: Features amino motifs (e.g., morpholine, piperazine) linked to the core. These compounds exhibit acetylcholinesterase inhibition, with selectivity influenced by the basicity and steric bulk of the amino group .
  • Triazole-Containing Derivatives : Compounds like 3a–l incorporate triazole rings, enhancing CNS activity through improved hydrogen bonding and metabolic stability .

Ring-Opened Analogs

Replacing the 3,4-dihydroquinolin-2(1H)-one core with open-chain structures (e.g., 10a–m) reduces antidepressant efficacy in forced swim tests (FST), underscoring the necessity of the rigid heterocyclic framework for biological activity .

Comparative Reactivity

  • Halogenated Derivatives : The chlorine atom in 8-chloro analogs facilitates nucleophilic substitution reactions, enabling further functionalization (e.g., coupling with thiophene carboximidamide) .
  • Nitro vs. Amino Groups: 6-Nitro derivatives serve as precursors for amino-substituted analogs, which are critical for optimizing pharmacokinetic profiles .

Stability and Handling Considerations

  • This compound requires storage at -80°C for long-term stability, whereas 8-hydroxy analogs are more prone to oxidation .
  • Methyl and methoxy derivatives (e.g., 8-Me) exhibit better thermal stability due to reduced electrophilicity .

Biological Activity

8-Chloro-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research, neurodegenerative disease treatment, and as an inhibitor of various enzymes. This article provides an overview of its biological activity, supported by data tables and relevant research findings.

This compound belongs to the class of quinolone derivatives known for their pharmacological versatility. The compound's structure allows it to interact with various biological targets, making it a subject of extensive research.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound derivatives. For instance, a study evaluated several derivatives against human cancer cell lines and reported significant antiproliferative activity. Notably:

  • Compound 11e exhibited an IC50 value of less than 1 μM against COLO 205 cancer cells while showing minimal cytotoxicity towards normal human cells (IC50 > 50 μM) .
  • Mechanistic studies indicated that this compound induces apoptosis through both intrinsic and extrinsic pathways and disrupts microtubule assembly, leading to G2/M phase cell cycle arrest .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (μM)Mechanism of Action
11eCOLO 205<1Apoptosis induction, microtubule disruption
9bHL-60<1Apoptosis via caspase activation
9cHep3B<1Cell cycle arrest

Inhibition of Enzymes

The compound also demonstrates significant inhibition of various enzymes relevant to neurodegenerative diseases:

  • A series of hybrid compounds incorporating the 3,4-dihydroquinolinone core were evaluated for their inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidases (MAOs). The most promising derivative exhibited IC50 values as low as 0.28 μM for AChE and 0.91 μM for MAO-A .
  • These compounds were designed to penetrate the blood-brain barrier (BBB), showing potential for treating Alzheimer's disease without notable toxicity in vitro or in vivo .

Table 2: Enzyme Inhibition Potency of Hybrid Compounds

CompoundTarget EnzymeIC50 (μM)
3eAChE0.28
3eMAO-B2.81
-MAO-A0.91

Neuroprotective Effects

Research has also indicated that derivatives of this compound can function as neuroprotective agents. Inhibitors targeting neuronal nitric oxide synthase (nNOS) derived from the same scaffold have shown efficacy in preclinical models for neurological disorders:

  • One such compound demonstrated a significant reduction in thermal hyperalgesia in animal models at doses as low as 30 mg/kg .

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activity and therapeutic potential of this compound:

  • Cancer Cell Line Studies : A comprehensive analysis involving multiple cancer cell lines revealed that certain derivatives could selectively induce apoptosis while sparing normal cells, highlighting their potential as targeted cancer therapies .
  • Neurodegenerative Disease Models : In vivo studies showed that specific derivatives could cross the BBB effectively and exhibit dual inhibition on AChE and MAOs, suggesting a multi-target approach for treating Alzheimer's disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Chloro-3,4-dihydroquinolin-2(1H)-one
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8-Chloro-3,4-dihydroquinolin-2(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.